

Application Notes and Protocols for TPGDA-Based Resins in Stereolithography (SLA)

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Compound of Interest

Compound Name: Tripropyleneglycol diacrylate

Cat. No.: B13914183

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These application notes provide a comprehensive guide to the formulation, characterization, and application of Tripropylene Glycol Diacrylate (TPGDA)-based resins for stereolithography (SLA). TPGDA is a versatile difunctional acrylate monomer known for its low viscosity, high reactivity, and ability to impart flexibility and good adhesion to cured photopolymers.^{[1][2]} These properties make it an excellent component for developing high-resolution and durable materials for applications ranging from prototyping to advanced biomedical devices.

Introduction to TPGDA-Based Resins

SLA technology relies on the precise photopolymerization of a liquid resin to build three-dimensional objects layer by layer. The composition of the resin is critical in defining the properties of the final printed part.^{[3][4]} TPGDA is often used as a reactive diluent to reduce the viscosity of the formulation, making it easier to process, while also participating in the polymerization to become part of the final crosslinked network.^{[2][5]}

Key Components of TPGDA-Based Resins:

A typical TPGDA-based SLA resin formulation consists of several key components that work synergistically to achieve the desired printing performance and final material properties.

Component Category	Example(s)	Function	Typical Concentration (w/w %)
Monomer (Reactive Diluent)	Tripropylene Glycol Diacrylate (TPGDA)	Reduces viscosity, increases flexibility, enhances reaction speed. [1] [2]	20 - 60%
Oligomer	Bisphenol A Epoxy Acrylate (BAEA)	Provides the primary structural backbone, contributing to mechanical strength and thermal properties. [5]	30 - 70%
Co-monomer / Crosslinker	1,6-Hexanediol Diacrylate (HDDA), Pentaerythritol Triacrylate (PETA)	Modifies network density, improves mechanical properties such as hardness and chemical resistance. [5]	5 - 30%
Photoinitiator	TPO, BAPO, Irgacure 1173	Absorbs light at a specific wavelength to generate free radicals and initiate polymerization. [5] [6]	0.2 - 5.0%
UV Blocker / Absorber	Sudan I	Controls the penetration depth of UV light, preventing over-curing and improving print resolution. [7]	0.01 - 0.2%
Additives	Stabilizers, Colorants	Enhance shelf-life, provide color, or modify other specific properties. [3]	< 1.0%

Example Formulations and Properties

The ratio of components in a TPGDA-based resin can be tailored to achieve a wide range of properties. Below is a summary of example formulations and their resulting mechanical and physical characteristics.

Formulation ID	TPGDA (wt%)	Oligomer (wt%)	Crosslinker (wt%)	Photoinitiator (wt%)	Viscosity @ 25°C (mPa·s)	Tensile Strength (MPa)	Elongation at Break (%)	Reference
F1-General Purpose	40	50 (BAEA)	8 (PETA)	2 (TPO)	~350	~45	~5	N/A
F2-Flexible	60	30 (Aliphatic Urethane Acrylate)	8 (HDDA)	2 (TPO)	~250	~20	~30	N/A
F3-High Resolution	30	60 (BAEA)	5 (PETA)	4 (BAPO) + 0.1 (UV Blocker)	~500	~50	~3	N/A
Optimized Formulation	~38 (50 mmol)	~11 (10 mmol BAEA)	~20 (30 mmol HDDA + 10 mmol PETA)	~5 (2.5 mol% TPO + 2.5 mol% 1173)	239.53	43.19	N/A	[5]

Note: The properties of F1-General Purpose, F2-Flexible, and F3-High Resolution are illustrative examples based on typical component functions. The "Optimized Formulation" is derived from a specific study.[5]

Experimental Protocols

Resin Formulation and Preparation

This protocol describes the process for preparing a photocurable TPGDA-based resin.

Materials:

- Tripropylene Glycol Diacrylate (TPGDA)
- Oligomer (e.g., Bisphenol A Epoxy Acrylate)
- Crosslinker (e.g., Pentaerythritol Triacrylate)
- Photoinitiator (e.g., TPO)
- UV Blocker (optional)
- Magnetic stirrer and stir bar
- Hot plate (for gentle warming if needed)
- Amber glass bottle or container opaque to UV light
- Analytical balance

Procedure:

- **Weighing:** Accurately weigh the required amounts of the oligomer, TPGDA, and any other co-monomers into the amber glass bottle based on the desired formulation percentages.
- **Mixing:** Place the magnetic stir bar in the bottle and place it on the magnetic stirrer. Begin stirring at a moderate speed (e.g., 300-500 rpm) at room temperature. If the oligomer is highly viscous, the mixture can be gently warmed to 40-50°C to facilitate mixing.

- **Photoinitiator Addition:** Once the monomers and oligomers are fully homogenized, add the photoinitiator and any other solid additives. Continue stirring until all components are completely dissolved. This step should be performed in a dimly lit area to prevent premature polymerization.
- **Degassing:** After complete dissolution, it is recommended to degas the resin to remove any entrapped air bubbles, which can cause print defects. This can be done using a vacuum chamber or by letting the resin sit undisturbed for several hours.
- **Storage:** Store the formulated resin in the sealed, UV-opaque container at room temperature, away from direct sunlight.

Viscosity Measurement

Standard: Based on ASTM D2983.

Apparatus:

- Rotational viscometer or rheometer with appropriate spindle/geometry.
- Temperature-controlled chamber or water bath.

Procedure:

- **Calibration:** Calibrate the viscometer according to the manufacturer's instructions.
- **Sample Loading:** Place a sufficient amount of the formulated resin into the sample cup.
- **Temperature Equilibration:** Bring the sample to the desired measurement temperature (e.g., 25°C) and allow it to equilibrate for at least 10 minutes.
- **Measurement:** Begin the measurement at a specified shear rate or over a range of shear rates to assess the rheological behavior. Record the viscosity in milliPascal-seconds (mPa·s) or centipoise (cP).

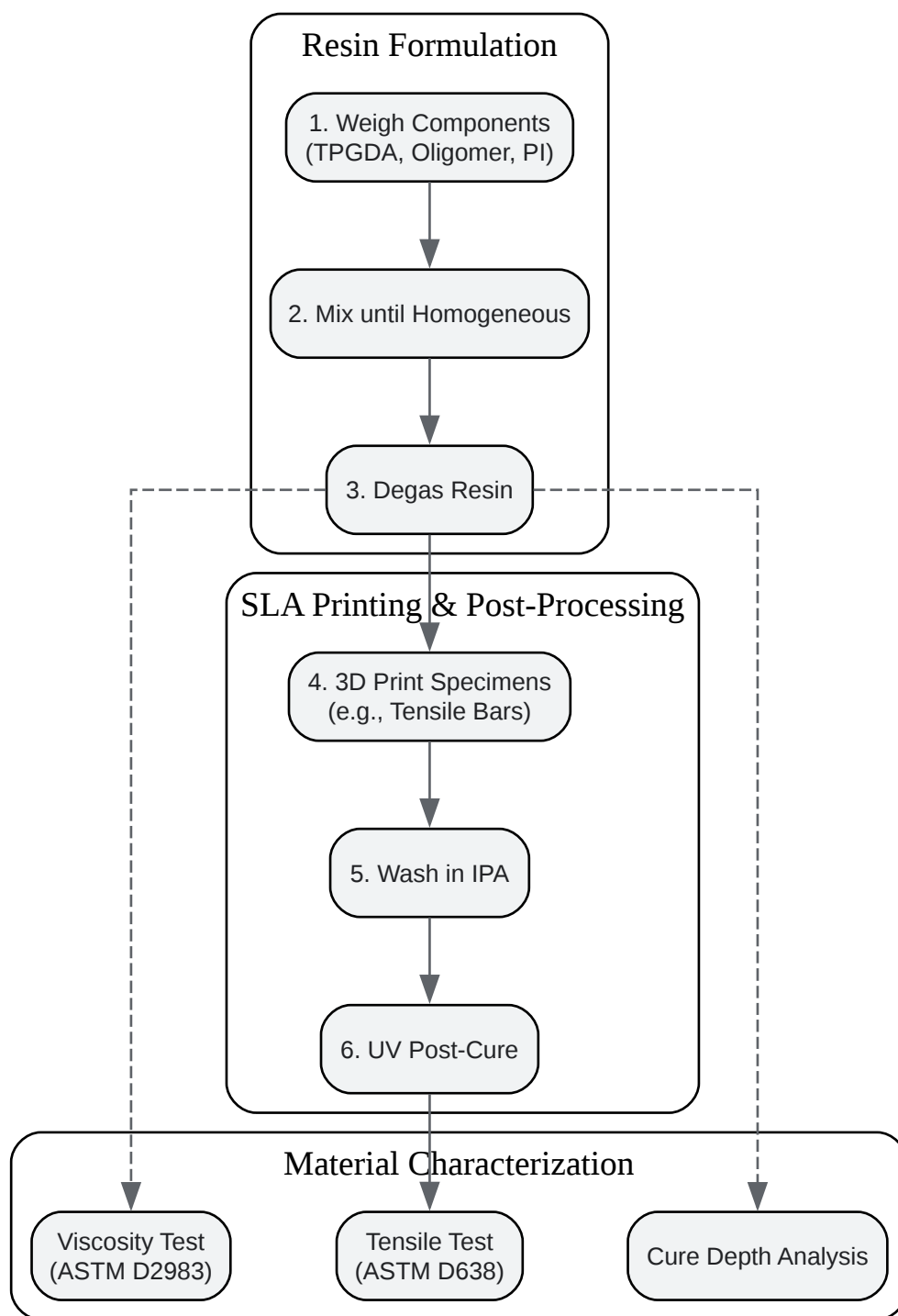
Tensile Property Testing

Standard: Based on ASTM D638.

Procedure:

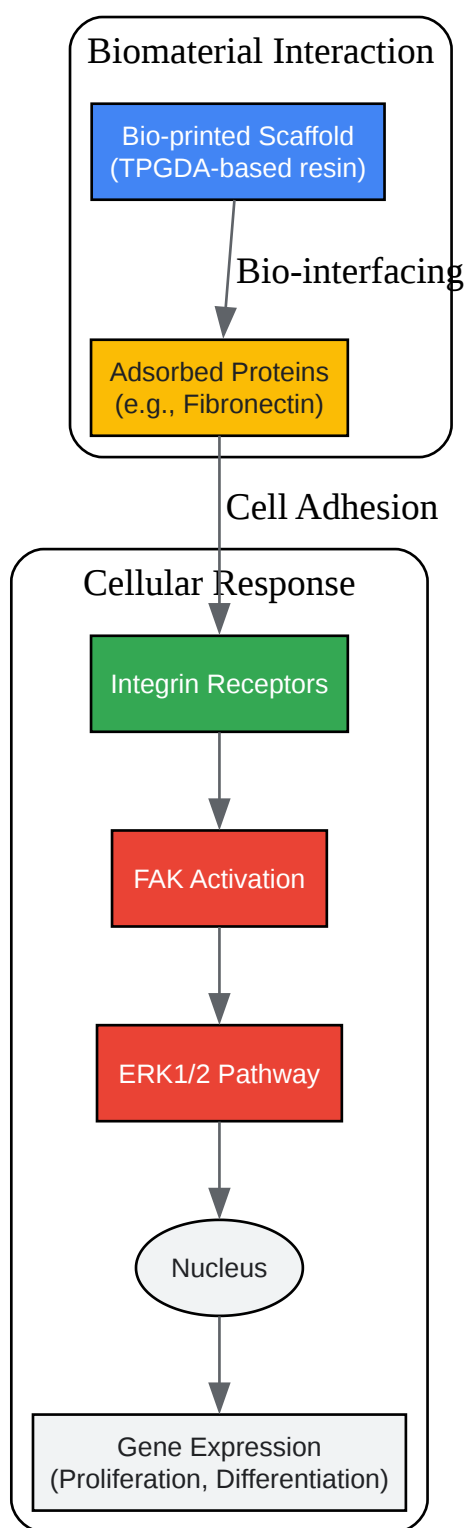
- **Specimen Printing:** Print dumbbell-shaped tensile test specimens (e.g., Type IV or V) using the formulated resin on an SLA printer. Ensure consistent print orientation for all specimens to minimize anisotropic effects.
- **Post-Processing:** After printing, wash the specimens in a suitable solvent (e.g., isopropyl alcohol) to remove excess uncured resin.
- **Post-Curing:** Perform a post-curing step by exposing the specimens to UV light and/or heat according to a defined schedule to ensure complete polymerization. This step is crucial for achieving final mechanical properties.
- **Testing:** Use a universal testing machine (UTM) equipped with tensile grips. Measure the cross-sectional area of the specimen's gauge section. Mount the specimen in the grips and apply a tensile load at a constant crosshead speed until the specimen fractures.
- **Data Analysis:** Record the load and displacement data to calculate the tensile strength (stress at break) and elongation at break.

Diagrams



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Caption: Experimental workflow for TPGDA-based resin development.



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Caption: Cell-material interaction signaling pathway.

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